molecular formula C4H10N4O3S2 B587478 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 CAS No. 1794941-90-4

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4

Cat. No.: B587478
CAS No.: 1794941-90-4
M. Wt: 230.293
InChI Key: MFFQNMFIVBUMBX-LNLMKGTHSA-N
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Description

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is a deuterated analogue of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This compound is primarily used in proteomics research and is known for its stable isotope labeling, which makes it valuable in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).

    Direct Synthesis: This involves the use of deuterated starting materials to construct the desired compound through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.

    Substitution: The guanidino group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted guanidino compounds .

Scientific Research Applications

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems. The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with the labeled compound .

Comparison with Similar Compounds

Similar Compounds

    2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid: The non-deuterated analogue.

    Mesna: A related compound used as a protective agent against chemotherapy-induced toxicity.

Uniqueness

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate measurement and tracing are crucial .

Properties

CAS No.

1794941-90-4

Molecular Formula

C4H10N4O3S2

Molecular Weight

230.293

IUPAC Name

1,1,2,2-tetradeuterio-2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid

InChI

InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)/i1D2,2D2

InChI Key

MFFQNMFIVBUMBX-LNLMKGTHSA-N

SMILES

C(CS(=O)(=O)O)SC(=N)N=C(N)N

Origin of Product

United States

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